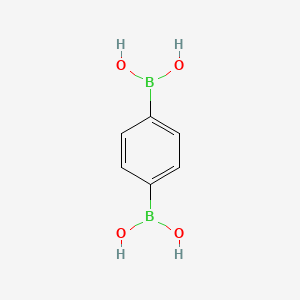

1,4-Benzenediboronic acid

Description

Properties

IUPAC Name |

(4-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODYVHJTUHHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676566-94-2 | |

| Record name | Boronic acid, B,B′-1,4-phenylenebis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676566-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20963507 | |

| Record name | 1,4-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4612-26-4 | |

| Record name | 4612-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,4-Benzenediboronic Acid (CAS: 4612-26-4)

Abstract: this compound (CAS number 4612-26-4), also known as p-phenylenediboronic acid, is a bifunctional organoboron compound featuring two boronic acid groups attached to a benzene (B151609) ring at the para positions.[1] This unique structure makes it a highly versatile building block in modern organic synthesis, materials science, and pharmaceutical development. Its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, key applications, experimental protocols, and safety information.

Chemical and Physical Properties

This compound typically appears as a white to off-white or light yellow crystalline solid.[1][2][5] It is a stable compound that serves as a crucial intermediate in the synthesis of more complex molecules, including polymers, pharmaceuticals, and organic electronic materials.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4612-26-4[1][6][7][8][9] |

| Molecular Formula | C₆H₈B₂O₄[1][6][7][8][9] |

| Molecular Weight | 165.75 g/mol [2][6][7][10] |

| IUPAC Name | (4-boronophenyl)boronic acid[8][10] |

| Synonyms | 1,4-Phenylenediboronic acid, p-Phenylenediboronic acid, Benzene-1,4-diboronic acid[1][8][9] |

| InChI Key | BODYVHJTUHHINQ-UHFFFAOYSA-N[8][10] |

| SMILES | B(C1=CC=C(C=C1)B(O)O)(O)O[1][8][10] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | White to off-white solid/crystalline powder[1][2][11] |

| Melting Point | >300°C[2][7][8] or >350°C[6][12] |

| Boiling Point | 420.1 ± 55.0 °C at 760 mmHg[6][9][12] |

| Density | 1.3 ± 0.1 g/cm³[6][9][12] |

| Solubility | Soluble in water (2.5%)[8][12], soluble in polar solvents like alcohols.[1] |

| Vapor Pressure | 8.27E-08 mmHg at 25°C[9][12] |

| Flash Point | 207.9 ± 31.5 °C[6] |

| Refractive Index | 1.555[6][9][12] |

Synthesis and Reaction Mechanisms

This compound is a key reagent in organic synthesis, most notably for creating complex biaryl structures, polyolefins, and styrenes.[3]

General Synthesis Pathway

A common synthetic route to this compound involves the reaction of a dihaloaromatic compound, such as 1,4-dibromobenzene, with an organolithium reagent followed by treatment with a trialkyl borate.

Caption: General synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for which this compound is an ideal bifunctional substrate.[3][13] The reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is a valuable reagent with diverse applications:

-

Organic Synthesis : It is widely used for Suzuki-Miyaura cross-coupling, Scholl cyclizations, and palladium-catalyzed sequential alkenylation and conjugate addition reactions.[1][8][12][14]

-

Materials Science : It serves as a building block for polymers, including boron-containing polymers with enhanced thermal stability, and Covalent Organic Frameworks (COFs).[2][4] Its derivatives are used in the preparation of materials for Organic Light-Emitting Diodes (OLEDs) and organic thin-film transistors.[4][6][8]

-

Pharmaceuticals and Drug Development : As a versatile intermediate, it is crucial for synthesizing complex organic molecules that form the basis of new drug candidates.[2] Boronic acids, in general, are recognized for their potential in developing enzyme inhibitors and other therapeutic agents.[15]

-

Sensor Technology : The ability of boronic acids to form stable complexes with diols makes them useful in the design of biosensors and for applications in analytical chemistry.[1][2]

Experimental Protocols

While specific protocols vary based on the reactants, the following provides a generalized methodology for a typical Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid.

Representative Suzuki-Miyaura Coupling Protocol

-

Reaction Setup : To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (or its ester derivative, 1.2-1.5 mmol), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol).[16] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition : Under the inert atmosphere, add the chosen solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water).[13][17] Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 mmol).

-

Reaction : Heat the mixture to the desired temperature (typically 80-110°C) and stir overnight.[17] Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16][18]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[19][20] The crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization, to yield the final coupled product.[19]

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: GHS Hazard Information

| Hazard Type | Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[10] | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | Category 2 (Causes skin irritation)[11][21][22] | P280, P302+P352[11][21] |

| Eye Irritation | Category 2 (Causes serious eye irritation)[11][21][22] | P280, P305+P351+P338[21] |

| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation)[11][21] | P261, P271[11] |

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[22][23] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][21][23]

-

Storage : Store in a cool, dry place in a tightly sealed container.[8] The compound is hygroscopic and should be kept under an inert gas.[23] It is incompatible with strong oxidizing agents.[5][8]

-

First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[21] For skin contact, wash off with soap and water.[21] If inhaled, move to fresh air.[21] If swallowed, rinse mouth and seek medical attention.

Conclusion

This compound is a foundational building block in synthetic chemistry with significant utility in the development of pharmaceuticals, advanced materials, and chemical sensors. Its bifunctional nature allows for the construction of complex and diverse molecular architectures, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, reaction mechanisms, and handling procedures is crucial for its effective and safe utilization in research and development settings.

References

- 1. CAS 4612-26-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. This compound|CAS 4612-26-4|For Research [benchchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | CAS#:4612-26-4 | Chemsrc [chemsrc.com]

- 7. 4612-26-4 this compound AKSci K879 [aksci.com]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

- 9. This compound| CAS:#4612-26-4 -Letopharm Limited [letopharm.com]

- 10. This compound | C6H8B2O4 | CID 230478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. scbt.com [scbt.com]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. fishersci.es [fishersci.es]

- 22. fishersci.com [fishersci.com]

- 23. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of p-Phenylenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-phenylenediboronic acid. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize boronic acids in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a key experimental workflow.

Core Physicochemical Properties

p-Phenylenediboronic acid, also known as 1,4-benzenediboronic acid, is a bifunctional organoboron compound that serves as a versatile building block in organic synthesis and materials science. Its two boronic acid moieties provide unique reactivity, making it a valuable component in the construction of complex molecular architectures.

Quantitative Data Summary

| Property | Value | Notes and References |

| Molecular Formula | C₆H₈B₂O₄ | [1][2] |

| Molecular Weight | 165.75 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | Not applicable (decomposes) | Decomposes at temperatures above the melting point. |

| Density | 1.484 g/cm³ (calculated for m-isomer) | [3] |

| pKa₁ | 8.30 ± 0.17 (Predicted) 8.26 ± 0.07 (m-isomer, potentiometric) 8.31 ± 0.01 (m-isomer, spectrophotometric) | [1][3][4] |

| pKa₂ | 9.97 ± 0.09 (m-isomer, potentiometric) 10.11 ± 0.01 (m-isomer, spectrophotometric) | [3][4] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [1] |

| Crystal Structure | Monoclinic | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of p-phenylenediboronic acid are crucial for its effective use in research and development.

Synthesis of p-Phenylenediboronic Acid via Grignard Reaction

This protocol describes a representative synthesis of p-phenylenediboronic acid from 1,4-dibromobenzene (B42075).

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate (B1201080)

-

Hydrochloric acid (HCl), 2 M

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a crystal of iodine to activate the magnesium.

-

Add a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, continue the addition of the 1,4-dibromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the bis-Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

Materials:

-

Crude p-phenylenediboronic acid

-

Water or a suitable organic solvent system (e.g., ethanol/water)

Procedure:

-

Dissolution:

-

Place the crude p-phenylenediboronic acid in an Erlenmeyer flask.

-

Add a minimal amount of hot water or the chosen solvent system to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

-

Mandatory Visualization

The following diagram illustrates a key experimental workflow involving p-phenylenediboronic acid: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 1,4-Phenylenebisboronic acid | 4612-26-4 [chemicalbook.com]

- 2. This compound | C6H8B2O4 | CID 230478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]

An In-depth Technical Guide to 1,4-Benzenediboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid is an organic compound that has garnered significant attention in various fields of chemical and materials science research. Its rigid phenylene core and two reactive boronic acid functional groups make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its applications, particularly in the development of novel materials and its potential role in pharmaceutical research.

Core Properties of this compound

This compound, also known as p-phenylenediboronic acid, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₆H₈B₂O₄ | [1][2] |

| Molecular Weight | 165.75 g/mol | [1][2] |

| CAS Number | 4612-26-4 | [2] |

| Melting Point | >350 °C (literature) | |

| Appearance | Powder | |

| SMILES | B(C1=CC=C(C=C1)B(O)O)(O)O | [2] |

| InChI | InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | [2] |

| InChIKey | BODYVHJTUHHINQ-UHFFFAOYSA-N | [2] |

Key Applications in Research and Development

The unique structure of this compound makes it a valuable reagent in several advanced chemical applications.

Covalent Organic Frameworks (COFs)

A primary application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). These are highly ordered, porous crystalline polymers with potential uses in gas storage, separation, and catalysis. This compound can undergo self-condensation to form boroxine-linked COFs, such as the well-known COF-1.[3][4]

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a difunctional cross-coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bifunctional nature of this compound allows for the synthesis of polymers and complex aromatic compounds. This reaction is fundamental in organic synthesis and is utilized in the creation of various organic materials and pharmaceutical intermediates.

Drug Development and Medicinal Chemistry

Boronic acids and their derivatives are of growing interest in medicinal chemistry. While this compound itself is not a therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The boronic acid functional group can interact with biological targets, and its incorporation into drug candidates is an active area of research.[5][6] For instance, boronic acid-containing compounds have been investigated as enzyme inhibitors.[6]

Experimental Protocols

Synthesis of Covalent Organic Framework-1 (COF-1)

This protocol describes the synthesis of COF-1 via the self-condensation of this compound.

Materials:

-

This compound (BDBA)

-

1,4-Dioxane

Procedure:

-

In a Pyrex tube, dissolve 250 mg of this compound in 40 mL of a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

-

Seal the tube and heat it at 120°C for 72 hours.

-

After cooling to room temperature, a white solid precipitate of COF-1 will be present at the bottom of the tube.

-

Isolate the solid product by centrifugation.

-

Wash the isolated solid with acetone (2 x 50 mL).

-

Dry the final product overnight at 353 K.

Sonochemical Synthesis of COF-1 (Alternative Method):

-

Prepare the same reaction mixture as in the solvothermal method in a custom horn-type Pyrex reactor.

-

Subject the reaction mixture to ultrasonic treatment for 1 hour at a 50% power level (using a 500 W, 20 kHz sonicator).

-

Isolate the resulting white solid by centrifugation.

-

Wash with acetone (2 x 50 mL).

-

Dry overnight at 353 K.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound as the boronic acid component.

Materials:

-

Aryl halide (e.g., bromo-aromatic compound)

-

This compound (or another boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, CsF)

-

Solvent (e.g., Toluene, Dioxane, THF, DMF)

Procedure (Biphasic Condition):

-

In a reaction vessel, combine the halo-aromatic compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and a 2 M aqueous solution of Na₂CO₃ (10 mL).

-

Add a solvent mixture, such as toluene/dioxane (4:1, 10 mL).

-

Degas the mixture and then stir it for 4 hours at 85°C under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture and filter it through Celite.

-

Separate the organic layer from the filtrate and concentrate it.

-

Purify the resulting residue by silica (B1680970) gel column chromatography.[8]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic processes involving this compound.

Caption: Classical synthesis route for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8B2O4 | CID 230478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. rsc.org [rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

The Solubility of 1,4-Benzenediboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-benzenediboronic acid in organic solvents. As a critical parameter in process development, formulation, and various chemical applications, understanding the solubility of this compound is paramount. This document consolidates available solubility data, provides detailed experimental protocols for its determination, and offers insights into its expected behavior in different solvent classes.

Core Concepts and Solubility Overview

This compound is a bifunctional organic compound featuring two boronic acid moieties on a benzene (B151609) ring. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility. Boronic acids are known to be challenging in solubility studies due to their tendency to undergo dehydration to form cyclic anhydrides, known as boroxines.[1][2] This transformation can affect the accuracy of solubility measurements.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | 2.5%[3][4][5][6] |

| Methanol | Not Specified | Soluble[6] |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but specific quantitative values are not provided in the cited sources.

Qualitative Solubility and Expected Trends

Based on the solubility of structurally related compounds like phenylboronic acid, some general trends can be anticipated for this compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][7] The introduction of a second boronic acid group in this compound is expected to increase its polarity and hydrogen bonding potential, which may enhance its solubility in polar solvents compared to phenylboronic acid. Conversely, its solubility in non-polar hydrocarbon solvents is likely to be very low.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[1][8] This method involves monitoring the temperature at which a known composition of the solute and solvent becomes a single clear solution upon controlled heating.

Materials and Apparatus

-

This compound: High purity grade.

-

Organic Solvents: Anhydrous and high purity.

-

Jacketed Glass Vessel: With a magnetic stirrer.

-

Circulating Thermostat Bath: Capable of controlled temperature ramping.

-

Calibrated Thermometer or Temperature Probe: With a precision of ±0.1 °C.

-

Turbidity Sensor or Luminance Probe: To detect the disappearance of solid particles. Visual observation can also be used.

-

Analytical Balance: With a precision of at least 0.1 mg.

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[8]

-

-

Turbidity Measurement:

-

Data Collection:

-

Record the temperature at which the solution becomes clear. This is the solubility temperature for that specific composition.

-

Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for experimental determination of solubility.

Applications in Research and Development

A thorough understanding of the solubility of this compound is crucial for its various applications, including:

-

Suzuki-Miyaura Cross-Coupling Reactions: The choice of solvent significantly impacts reaction kinetics and yield.[6]

-

Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors: Used in the preparation of indolizine (B1195054) derivatives for these applications.[6]

-

Coordination Polymers: Employed in the synthesis of fluorescent and solution-processable coordination polymers.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. chembk.com [chembk.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. 1,4-Phenylenebisboronic acid | 4612-26-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 1,4-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1,4-Benzenediboronic acid. Due to its utility as a linker in covalent organic frameworks and its applications in sensor technology and materials science, a thorough understanding of its structural characterization is paramount. This document compiles available ¹H and ¹³C NMR data, details experimental protocols for data acquisition, and presents a visual representation of the molecule's structure for clarity.

¹H and ¹³C NMR Spectral Data

The NMR data for this compound is typically acquired in a deuterated solvent, with Dimethyl Sulfoxide-d₆ (DMSO-d₆) being a common choice due to the compound's solubility.

Proton (¹H) NMR Data

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Broad Singlet | 4H | B(OH)₂ |

| ~7.78 | Singlet | 4H | Ar-H |

The protons of the two boronic acid groups (-B(OH)₂) typically appear as a broad singlet in the downfield region of the spectrum. The four aromatic protons are chemically equivalent and therefore resonate as a single sharp singlet.

Carbon (¹³C) NMR Data

Obtaining a clear ¹³C NMR spectrum for boronic acids can sometimes be challenging. The carbon atom directly attached to the boron atom can experience quadrupolar broadening, which may lead to a weak or unobserved signal. However, the aromatic carbons are typically observable.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~134.5 | Ar-CH |

| Not Typically Observed | Ar-C-B |

The spectrum is dominated by a single peak for the four equivalent aromatic methine carbons (-CH). The quaternary carbon atoms directly bonded to the boron atoms are often difficult to detect due to the quadrupolar relaxation effects of the boron nucleus.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid in dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The final sample height in the tube should be approximately 4-5 cm.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 250 ppm, centered around 125 ppm.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

-

Integrate the peaks in the ¹H spectrum.

Molecular Structure and NMR Assignments

The symmetrical nature of this compound is key to interpreting its NMR spectra. The following diagram illustrates the molecular structure and the equivalency of the protons and carbons.

References

An In-depth Technical Guide to the FTIR and Raman Spectra of 1,4-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid is a bifunctional organoboron compound that serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Its ability to form reversible covalent bonds with diols, including saccharides, has made it a key component in the design of sensors and drug delivery systems. Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides invaluable insight into the molecular structure, bonding, and intermolecular interactions of this compound. This guide offers a detailed examination of the FTIR and Raman spectra of this compound, including experimental protocols, data analysis, and spectral interpretations.

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. Consequently, these two techniques provide complementary information about the vibrational modes of a molecule. For a centrosymmetric molecule like this compound, the rule of mutual exclusion dictates that vibrations that are Raman active are IR inactive, and vice versa.

Experimental Protocols

The acquisition of high-quality FTIR and Raman spectra of solid-state this compound requires careful sample preparation and instrument configuration.

FTIR Spectroscopy of Solid this compound

A common and effective method for obtaining the FTIR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.

Materials:

-

This compound (high purity)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 100°C for several hours to remove any adsorbed water, which has a strong IR absorption and can interfere with the sample spectrum.

-

Sample Preparation: Weigh out approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to an agate mortar and grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces high-quality spectra.

-

Pellet Formation: Transfer the ground mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy of Solid this compound

Raman spectroscopy of solid samples is often simpler as it requires minimal sample preparation.

Materials:

-

This compound (high purity)

-

Microscope slide or sample holder

-

Raman spectrometer with a laser source (e.g., 785 nm)

Procedure:

-

Sample Mounting: Place a small amount of the powdered this compound onto a microscope slide.

-

Instrument Setup: Turn on the laser and allow it to stabilize. Calibrate the spectrometer using a known standard, such as a silicon wafer.

-

Focusing: Place the sample slide on the microscope stage and bring the sample into focus using the microscope objective.

-

Spectral Acquisition: Acquire the Raman spectrum. The laser power and exposure time should be optimized to maximize the signal-to-noise ratio while avoiding sample degradation. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

Experimental Workflow Visualization

Caption: Workflow for obtaining and analyzing FTIR and Raman spectra.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected and observed vibrational frequencies for this compound. The assignments are based on characteristic group frequencies for boronic acids and aromatic compounds. Due to the centrosymmetric nature of the molecule, some modes are expected to be exclusively active in either IR or Raman.

| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment (Vibrational Mode) |

| ~3300-3200 | Strong, Broad | Weak | O-H stretching (hydrogen-bonded) |

| ~3080-3030 | Medium | Medium | Aromatic C-H stretching |

| ~1610 | Medium | Strong | Aromatic C=C stretching |

| ~1500 | Medium | Medium | Aromatic C=C stretching |

| ~1400 | Strong | Medium | B-O stretching (asymmetric) |

| ~1350 | Strong | Medium | O-H in-plane bending |

| ~1180 | Medium | Weak | Aromatic C-H in-plane bending |

| ~1090 | Medium | Strong | Benzene (B151609) ring breathing mode (symmetric) |

| ~1010 | Medium | Weak | C-B stretching |

| ~840 | Strong | Weak | Aromatic C-H out-of-plane bending (para-disubstituted) |

| ~730 | Medium | Medium | O-B-O bending |

| ~640 | Medium | Medium | B-O-H out-of-plane bending |

Analysis and Interpretation of Spectra

FTIR Spectrum

The FTIR spectrum of this compound is dominated by features arising from the boronic acid functional groups and the benzene ring.

-

O-H Stretching Region (3300-3200 cm⁻¹): A prominent, broad absorption band is expected in this region, characteristic of the O-H stretching vibrations of the boronic acid groups. The broadening is a result of extensive intermolecular hydrogen bonding, a defining feature of boronic acids in the solid state.

-

Aromatic C-H Stretching (3080-3030 cm⁻¹): Sharp, medium-intensity bands in this region are attributed to the stretching vibrations of the C-H bonds on the benzene ring.

-

B-O Stretching and O-H Bending (1400-1300 cm⁻¹): A strong and complex set of bands is typically observed in this region. The asymmetric B-O stretching vibration gives rise to a particularly intense absorption around 1400 cm⁻¹. This region also contains contributions from the in-plane bending of the O-H groups.

-

Aromatic Ring Vibrations (1610, 1500 cm⁻¹): Medium intensity peaks corresponding to the C=C stretching vibrations within the benzene ring are expected.

-

C-B Stretching (~1010 cm⁻¹): The stretching vibration of the carbon-boron bond is expected to give a medium intensity peak.

-

Out-of-Plane Bending (below 900 cm⁻¹): A strong band around 840 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring. The out-of-plane B-O-H bending vibrations are also found in the lower frequency region.

Raman Spectrum

The Raman spectrum provides complementary information, with strong signals often observed for symmetric vibrations and non-polar bonds.

-

Aromatic Ring Vibrations: The Raman spectrum is expected to be rich in bands corresponding to the vibrations of the benzene ring. The symmetric ring breathing mode, which involves the entire ring expanding and contracting, is typically very strong in the Raman spectrum of benzene derivatives and is expected around 1090 cm⁻¹. The aromatic C=C stretching modes around 1610 cm⁻¹ are also expected to be strong.

-

Symmetric Vibrations: Due to the molecule's high symmetry, vibrations that maintain the center of symmetry will be Raman active and IR inactive. This includes the symmetric stretching of the two C-B bonds and the symmetric vibrations of the two boronic acid groups.

-

O-H Stretching: The O-H stretching vibration is typically weak in the Raman spectrum.

Conclusion

FTIR and Raman spectroscopy are powerful, non-destructive techniques for the characterization of this compound. Together, they provide a comprehensive vibrational fingerprint of the molecule, allowing for the confirmation of its structure, identification of its functional groups, and elucidation of intermolecular interactions such as hydrogen bonding. The complementary nature of these two techniques, particularly for a centrosymmetric molecule, allows for a more complete vibrational analysis. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize these spectroscopic methods in their work with this compound and related compounds.

Unveiling the Supramolecular Architecture of 1,4-Benzenediboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 1,4-benzenediboronic acid, a fundamental building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and materials engineering who are interested in the principles of crystal engineering and the application of boronic acids in creating ordered solid-state structures.

Introduction

This compound is a bifunctional organic compound that has garnered significant attention for its role in the construction of covalent organic frameworks (COFs), polymers, and sensors. Its ability to form robust, directional hydrogen bonds through its boronic acid moieties makes it an exemplary model for studying self-assembly and crystal engineering. This guide details the definitive crystal structure of this compound, presenting the crystallographic data and the experimental protocols used for its determination.

Crystal Structure and Molecular Packing

The crystal structure of this compound reveals a sophisticated network of intermolecular interactions. The primary structural motif is the formation of a centrosymmetric dimer, where two molecules are linked through a pair of O–H···O hydrogen bonds between their boronic acid groups. These dimers then self-assemble into linear chains. These chains are further organized into two-dimensional sheets through secondary hydrogen-bonding interactions. This hierarchical assembly showcases the directional nature of hydrogen bonds in dictating the supramolecular architecture.

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters defining the unit cell and crystal symmetry are summarized in the table below. This information is crucial for computational modeling, polymorphism studies, and the design of new materials.

| Parameter | Value |

| CCDC Number | 248778 |

| Empirical Formula | C₆H₈B₂O₄ |

| Formula Weight | 165.75 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.556(3) |

| b (Å) | 7.042(3) |

| c (Å) | 9.083(4) |

| α (°) | 100.99(2) |

| β (°) | 108.08(2) |

| γ (°) | 100.08(2) |

| Volume (ų) | 373.1(3) |

| Z | 2 |

| Temperature (K) | 150(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Experimental Protocols

The determination of the crystal structure of this compound involved a precise set of experimental procedures, from crystal growth to data analysis.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained through slow evaporation. The commercially available compound was dissolved in a mixture of dimethylformamide (DMF) and water. This solution was left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a low temperature to minimize thermal vibrations and obtain high-resolution data. The structure was solved using direct methods and refined by full-matrix least-squares on F². The software used for data collection, solution, and refinement included SMART, SAINT, and the SHELXTL program suite.

The experimental workflow for determining the crystal structure is outlined in the diagram below.

Signaling Pathways and Biological Activity

Currently, there is no established evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications are in materials science and as a linker in chemical synthesis. Boronic acids, as a class, are known to interact with diols, a property that has been exploited in the design of sensors for carbohydrates and in some therapeutic agents. However, a defined signaling cascade initiated by this compound has not been identified.

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the field. The well-defined hydrogen-bonding network observed in its solid state underscores its importance as a model compound for understanding and designing complex supramolecular architectures. Future work may explore the co-crystallization of this molecule with other functional components to create novel materials with tailored properties.

synonyms for 1,4-benzenediboronic acid

An In-Depth Technical Guide to 1,4-Benzenediboronic Acid and its Applications

For researchers, scientists, and professionals in drug development, this compound is a versatile molecule with significant applications in organic synthesis and materials science. This guide provides a comprehensive overview of its synonyms, key identifiers, and a detailed experimental protocol for one of its prominent applications: the synthesis of Covalent Organic Frameworks (COFs).

Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical supplier catalogs. A clear understanding of these synonyms is crucial for exhaustive literature searches and procurement.

| Synonym | Abbreviation | CAS Number | PubChem CID | MDL Number |

| 1,4-Phenylenediboronic acid | BDBA | 4612-26-4[1][2] | 230478[1][3] | MFCD00236018[1][4] |

| p-Phenylenediboronic acid | - | 4612-26-4[4][5] | 230478 | MFCD00236018 |

| 1,4-Phenylenebisboronic acid | - | 4612-26-4[4][6] | 230478 | MFCD00236018 |

| Benzene-1,4-diboronic acid | - | 4612-26-4[4][7] | 230478 | MFCD00236018 |

| (4-Boronophenyl)boronic acid | - | 4612-26-4[7] | 230478 | - |

| p-Benzenediboronic acid | - | 4612-26-4[4][7] | 230478 | - |

| NSC 25410 | - | 4612-26-4[4][7] | - | - |

Experimental Protocol: Synthesis of Covalent Organic Framework-1 (COF-1)

This compound is a key building block in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[1] The following protocol details the synthesis of COF-1 via the self-condensation of this compound.[1][6]

Materials:

-

This compound (BDBA)

-

1,4-Dioxane

Equipment:

-

Pyrex reactor (custom-made, horn type)

-

Sonicator unit (e.g., VCX500, SONICS, USA)

-

Centrifuge

-

Drying oven

Procedure:

-

Preparation of the Reaction Mixture:

-

Sonochemical Synthesis:

-

Fit the Pyrex reactor to a sonicator unit.

-

Subject the reaction mixture to ultrasonic treatment for 1 hour.[6]

-

-

Isolation and Purification:

-

Drying:

-

Dry the purified product overnight at 353 K (80 °C).[6]

-

Visualizing the Synthesis of COF-1

The synthesis of COF-1 from this compound involves a self-condensation reaction to form boroxine (B1236090) rings, which then link to create the porous, crystalline framework. This process can be visualized as a workflow.

Caption: Workflow for the synthesis of COF-1.

Signaling Pathways

While this compound itself is not directly implicated in specific biological signaling pathways in the reviewed literature, boronic acids, in general, are a class of compounds with diverse biological activities. Some boronic acid-containing molecules are known to act as enzyme inhibitors. Research into the effects of boric acid on cellular processes has indicated involvement in pathways such as the MAPK signaling pathway, which regulates cell proliferation, apoptosis, and immune function in splenic lymphocytes of rats.[8] However, it is important to note that these findings are for boric acid and not directly translatable to this compound without specific investigation. The primary application of this compound remains in the realm of materials science and as a linker in organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:4612-26-4 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d-nb.info [d-nb.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 1,4-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,4-benzenediboronic acid (CAS No. 4612-26-4), a compound utilized in organic synthesis and materials science. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute oral toxicity.

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P330: Rinse mouth.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

-

Storage:

-

Disposal:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₈B₂O₄[3][7][8] |

| Molecular Weight | 165.75 g/mol [2][3][7] |

| Appearance | White to light yellow crystalline powder[9] |

| Melting Point | >300 °C[9] (>350 °C (lit.))[4][7][8] |

| Boiling Point | 420.1 ± 55.0 °C at 760 mmHg[7] |

| Density | 1.3 ± 0.1 g/cm³[7] |

| Solubility | Soluble in water (2.5%)[8] |

| Flash Point | 207.9 ± 31.5 °C[7] |

Toxicological Information

While comprehensive toxicological data is not available, the existing information indicates that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][4] The toxicological properties have not been fully investigated.[9]

| Exposure Route | Effect |

| Oral | Harmful if swallowed.[4] |

| Inhalation | May cause respiratory irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

Experimental Protocols: Specific experimental protocols for the toxicological studies of this compound are not detailed in the provided search results. The hazard classifications are based on aggregated data from suppliers and regulatory bodies.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure. The following diagram outlines the recommended procedures.

Caption: First-aid procedures for exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.[10]

-

Avoid formation of dust and aerosols.[10]

-

Use only in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[2][5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.es [fishersci.es]

- 3. This compound | C6H8B2O4 | CID 230478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. This compound | CAS#:4612-26-4 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of Covalent Organic Framework-1 (COF-1)

**Abstract

This document provides a detailed protocol for the synthesis of Covalent Organic Framework-1 (COF-1) via the self-condensation of 1,4-benzenediboronic acid (BDBA). COF-1 is a crystalline, porous organic material with a two-dimensional layered structure.[1] This protocol outlines two common synthesis methods: a standard solvothermal synthesis and a rapid sonochemical synthesis.[2][3] Included are comprehensive procedures for synthesis, purification, and activation, along with a summary of expected characterization data. This guide is intended for researchers in materials science and chemistry.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from light elements linked by strong covalent bonds.[4] Their well-defined structures, high surface areas, and tunable porosity make them promising candidates for applications in gas storage, separation, and catalysis.[3][5] COF-1, first reported by Yaghi and co-workers, is synthesized through the self-condensation of this compound (BDBA), which forms boroxine (B1236090) rings to create a 2D hexagonal network.[5][6][7] This document presents detailed procedures for the reliable synthesis and activation of COF-1.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of COF-1 from this compound.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This method involves heating the reactants in a sealed vessel to promote crystallization.

1. Materials and Reagents:

-

This compound (BDBA)

-

Mesitylene (B46885) (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Acetone (B3395972) (ACS grade)

-

Pyrex tube or glass ampoule

2. Procedure:

-

In a Pyrex tube, combine this compound (BDBA) with a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane.

-

The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

-

The tube is then flame-sealed under vacuum.

-

Heat the sealed tube at 120°C for 72 hours.[3]

-

After cooling to room temperature, a white solid precipitate will be observed.

-

Isolate the solid by filtration or centrifugation.

-

Wash the product thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent. This can be done via Soxhlet extraction or repeated washing and centrifugation cycles.

-

Dry the resulting white powder under vacuum.

3. Activation:

-

Place the dried COF-1 powder in a vacuum oven.

-

Heat the sample at a temperature between 150°C and 423 K under high vacuum for at least 12 hours to remove any guest molecules from the pores.

Protocol 2: Sonochemical Synthesis of COF-1

This method utilizes ultrasound to accelerate the synthesis process.[2]

1. Materials and Reagents:

-

This compound (BDBA)

-

Mesitylene

-

1,4-Dioxane

-

Acetone

-

Horn-type Pyrex reactor

-

Sonicator unit

2. Procedure:

-

Place 250 mg of this compound (BDBA) in a horn-type Pyrex reactor.[2]

-

Add 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.[2]

-

Subject the reaction mixture to ultrasonic treatment for 1 hour.[2]

-

A white solid will form at the bottom of the reactor.[2]

-

Isolate the solid by centrifugation.[2]

-

Wash the product with acetone (e.g., 2 x 50 mL).[2]

-

Dry the final product overnight at 353 K.[2]

3. Activation:

-

The prepared COF-1 can be activated by heating under vacuum at 423 K for 12 hours to ensure the removal of any solvent molecules trapped within the pores.[8]

Synthesis Workflow

Figure 2: Detailed workflow for the synthesis and processing of COF-1.

Data Presentation

The following table summarizes the typical parameters and expected results for the synthesis of COF-1.

| Parameter | Solvothermal Method | Sonochemical Method | Reference |

| Reactant | This compound (BDBA) | This compound (BDBA) | [2][3] |

| Solvent System | Mesitylene/1,4-Dioxane (1:1 v/v) | Mesitylene/1,4-Dioxane (1:1 v/v) | [2][3] |

| Reaction Temp. | 120°C | Room Temperature | [2][3] |

| Reaction Time | 72 hours | 1 hour | [2][3] |

| Activation | Heating under vacuum | Heating under vacuum (e.g., 423 K, 12h) | [8] |

| Appearance | White crystalline powder | White solid | [2] |

| BET Surface Area | Up to 107.9 m²/g (varies with conditions) | Not explicitly stated, but porous | [9][10] |

| Pore Diameter | ~1.5 nm (theoretical) | ~1.5 nm (theoretical) | [6] |

Characterization

To confirm the successful synthesis of crystalline, porous COF-1, the following characterization techniques are recommended:

-

Powder X-Ray Diffraction (PXRD): To verify the crystallinity and identify the characteristic diffraction peaks of the COF-1 structure.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and porosity from N₂ adsorption-desorption isotherms.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of boroxine rings and the consumption of boronic acid groups.[7]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[2]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle organic solvents with care as they are flammable and volatile.

-

The flame-sealing of glass tubes should be performed by trained personnel.

-

Use a blast shield when heating sealed tubes under pressure.

References

- 1. Covalent Organic Framework (COF‐1) under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Parametric influence on the synthesis and characterization of Covalent Organic Framework-1 (COF-1) / Muhammad Falaq Muhammad Faisal - UiTM Institutional Repository [ir.uitm.edu.my]

Application Notes and Protocols: 1,4-Benzenediboronic Acid as a Linker for Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-benzenediboronic acid (BDBA) as a versatile linker in the synthesis of Covalent Organic Frameworks (COFs). These materials, with their high porosity, large surface areas, and tunable structures, are promising candidates for a range of applications, particularly in drug delivery.

Introduction to this compound in COF Synthesis

This compound is a key building block in the construction of boronate ester-linked and boroxine-linked COFs. Its linear and rigid structure, coupled with the reversible nature of boronic acid condensation reactions, facilitates the formation of highly crystalline and porous two-dimensional (2D) and three-dimensional (3D) frameworks. The resulting COFs exhibit exceptional thermal stability and chemical resistance, making them suitable for various applications.

One of the pioneering examples is COF-1, formed through the self-condensation of BDBA.[1] Another prominent example is COF-5, synthesized via the co-condensation of BDBA and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). These foundational structures have paved the way for the development of a wide array of BDBA-based COFs with tailored properties for applications in gas storage, catalysis, and biomedicine.[2][3]

Quantitative Data of BDBA-Based COFs

The properties of COFs are highly dependent on their synthesis conditions and building blocks. The following table summarizes key quantitative data for several COFs synthesized using this compound as a linker.

| COF Name | Other Linker(s) | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

| COF-1 | Self-condensation | Solvothermal | 711 | 1.5 | |

| COF-5 | HHTP | Solvothermal | 1590 | 2.7 | |

| AEM-COF-1 | AEM-1 | Solvothermal | 1445 | 3.4 | |

| AEM-COF-2 | AEM-2 | Solvothermal | 1487 | 3.9 | |

| DBA-COF-1 | DBA[4] | Solvothermal | 1952 | 3.2 | |

| DBA-COF-2 | DBA[5] | Solvothermal | 984 | 3.6 |

Experimental Protocols

Synthesis of COF-1 via Solvothermal Method

This protocol describes the synthesis of COF-1 through the self-condensation of this compound.

Materials:

-

This compound (BDBA)

-

Mesitylene (B46885) (anhydrous)

-

1,4-Dioxane (B91453) (anhydrous)

-

Acetone (B3395972) (ACS grade)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add this compound.

-

Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.

-

Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.[2]

-

After cooling to room temperature, a white crystalline solid should be present.

-

Isolate the solid by centrifugation.

-

Wash the solid thoroughly with anhydrous acetone.

-

Dry the product under vacuum to yield COF-1.

Synthesis of COF-5 via Sonochemical Method

This protocol details a rapid, sonochemical synthesis of COF-5.

Materials:

-

This compound (BDBA) (177 mg)

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (242 mg)

-

Mesitylene (20 mL)

-

1,4-Dioxane (20 mL)

-

Acetone

-

Horn type Pyrex reactor

-

Sonicator unit (e.g., VCX500, SONICS, 500 W, 20 kHz)

Procedure:

-

Combine BDBA and HHTP in the Pyrex reactor.

-

Add the 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

-

Subject the mixture to ultrasonic treatment for 0.5 to 2 hours at a power level of 40-100%.

-

A gray-purple solid powder will form at the bottom of the reactor.

-

Isolate the solid by centrifugation.

-

Wash the product with acetone (2 x 50 mL).

-

Dry the final COF-5 product overnight at 353 K.[6]

Protocol for Drug Loading and Release with Ibuprofen (B1674241)

This protocol provides a general method for loading a model drug, ibuprofen, into a COF and studying its release profile. While this protocol is generalized, specific parameters may need to be optimized for BDBA-based COFs.

Materials:

-

Synthesized and activated COF (e.g., COF-1 or COF-5)

-

Ibuprofen

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

Drug Loading:

-

Suspend 50 mg of the activated COF in 5 mL of a 0.1 M solution of ibuprofen in hexane.

-

Stir the suspension for 6 hours at room temperature in a sealed container to prevent solvent evaporation.

-

Isolate the drug-loaded COF by vacuum filtration.

-

Wash the loaded COF with fresh hexane to remove any surface-adsorbed drug.

-

Dry the sample at room temperature. The amount of loaded drug can be determined by thermogravimetric analysis (TGA) or by analyzing the concentration of the filtrate.

Drug Release:

-

Place 10 mg of the ibuprofen-loaded COF in a vial containing 2 mL of PBS (pH 7.4) at 37 °C.

-

At predetermined time intervals, withdraw the PBS and replace it with 2 mL of fresh PBS.

-

Determine the concentration of ibuprofen in the withdrawn PBS using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength and using a pre-established calibration curve.

-

Continue the release study until the drug concentration in the withdrawn buffer is negligible.

Characterization of BDBA-Based COFs

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the synthesized COF. Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of boronate ester or boroxine (B1236090) linkages and the disappearance of starting material functional groups. Gas Adsorption-Desorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF and quantify the amount of loaded drug. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the COF.

Visualized Workflows and Concepts

Caption: Workflow for the synthesis and characterization of BDBA-based COFs.

Caption: Experimental workflow for drug loading and in vitro release studies.

Caption: Conceptual overview of targeted drug delivery using functionalized COFs.

References

- 1. Extraction of Ibuprofen from Natural Waters Using a Covalent Organic Framework [mdpi.com]

- 2. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and study of controlled release of ibuprofen from the new acrylic type polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BDNF and its signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy [qk.sjtu.edu.cn]

Application Notes and Protocols for Solvothermal Synthesis of Covalent Organic Frameworks (COFs) using Diboronic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the solvothermal synthesis of Covalent Organic Frameworks (COFs) utilizing diboronic acid linkers. The unique properties of these materials, including high porosity, crystallinity, and tunable functionality, make them promising candidates for a range of applications, from gas storage to targeted drug delivery.

Introduction to Diboronic Acid-Linked COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The use of diboronic acid linkers is a foundational approach in COF synthesis. These linkers can undergo self-condensation to form boroxine (B1236090) rings or co-condensation with polyol linkers, such as catechols, to form boronate esters.[2] The reversible nature of these B-O linkages allows for error-checking during the synthesis, which contributes to the formation of highly crystalline materials.[3] Solvothermal synthesis, a method involving heating the precursor mixture in a sealed vessel, is the most common technique for producing high-quality, crystalline COFs.[3][4]

While boroxine and boronate ester-linked COFs exhibit excellent thermal stability and high surface areas, their hydrolytic stability can be a limitation for certain applications.[2][3] However, strategies such as incorporating hydrophobic functionalities into the pore walls can enhance their resistance to hydrolysis.[3] For drug delivery applications, the tunable pore sizes and the potential for functionalization of the COF backbone with boronic acids offer exciting possibilities for controlled loading and release of therapeutic agents.[5][6]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This protocol details the synthesis of COF-1 from the self-condensation of 1,4-benzenediboronic acid (BDBA), forming a boroxine-linked framework.

Materials:

-

This compound (BDBA)

-

Mesitylene (B46885) (anhydrous)

-

1,4-Dioxane (B91453) (anhydrous)

-

Acetone (B3395972) (ACS grade)

-

Pyrex tube

-

Liquid nitrogen

-

Vacuum pump

-

Schlenk line

-

Oven

Procedure:

-

In a Pyrex tube, add this compound (BDBA).

-

Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.

-

Flash-freeze the tube in liquid nitrogen and degas by performing at least three freeze-pump-thaw cycles to ensure an inert atmosphere.[5]

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.[7]

-

After cooling to room temperature, a crystalline solid should be present.

-

Isolate the solid product by filtration.

-

Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent.[5]

-

Dry the final product under vacuum to yield COF-1 as a white powder.

Protocol 2: Solvothermal Synthesis of COF-5

This protocol describes the synthesis of COF-5 through the co-condensation of this compound (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form a boronate ester-linked framework.

Materials:

-

This compound (BDBA)

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

-

Mesitylene (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Acetone (ACS grade)

-

Pyrex tube

-

Liquid nitrogen

-

Vacuum pump

-

Schlenk line

-

Oven

Procedure:

-

In a Pyrex tube, add this compound (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) in a stoichiometric ratio.

-

Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.

-

Flash-freeze the reaction mixture in liquid nitrogen and degas by performing at least three freeze-pump-thaw cycles.[5]

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.[7]

-

Allow the tube to cool to room temperature. An orange crystalline solid should be observed.

-

Isolate the solid by filtration.

-

Wash the collected solid extensively with anhydrous acetone.[5]

-

Dry the product under vacuum to obtain COF-5.

Data Presentation

The following table summarizes key quantitative data for several COFs synthesized using diboronic acid linkers, highlighting their porosity and surface area.

| COF Name | Linkage Type | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) |

| COF-1 | Boroxine | This compound (BDBA) | 711 - 980 | 1.5 | ~0.7 |

| COF-5 | Boronate Ester | BDBA, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | 1590 - 2122 | 2.7 | ~1.2 |

| COF-18Å | Boronate Ester | BDBA, HHTP with alkyl chains | 1263 | 1.8 | 0.65 |

| 3D-COF-102 | Boronate Ester | 3D boronic acid and diol linkers | 3472 | - | - |

| 3D-COF-103 | Boronate Ester | 3D boronic acid and diol linkers | 4210 | - | - |

Note: The reported values can vary depending on the specific synthesis and activation conditions.

Visualization of Experimental Workflow and COF Formation

The following diagrams illustrate the general workflow for the solvothermal synthesis of COFs and the formation of boroxine and boronate ester linkages.

Caption: General workflow for the solvothermal synthesis of COFs.

Caption: Formation of boroxine and boronate ester linkages in COFs.

Applications in Drug Development